molecular formula C7H7ClOS B8745452 4-Chloro-2-(methylthio)phenol

4-Chloro-2-(methylthio)phenol

Cat. No.: B8745452
M. Wt: 174.65 g/mol
InChI Key: NUNDJHWAFRVDIO-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)phenol is a useful research compound. Its molecular formula is C7H7ClOS and its molecular weight is 174.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

4-chloro-2-methylsulfanylphenol

InChI

InChI=1S/C7H7ClOS/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3

InChI Key

NUNDJHWAFRVDIO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chlorophenol (15.0 g, 0.12 moles) and cyclohexane (8 ml) was distilled to remove cyclohexane and water. To the dry p-chlorophenol was added 3.3 g of zirconium n-propoxide in n-propanol consisting of 21.6% zirconium (0.008 mole) and 10.8% free propanol. The mixture was distilled at atmospheric pressure under nitrogen removing 1.0 g of n-propanol. To the resultant mixture was added methyl disulfide (7.1 g, 0.075 moles). The mixture was heated under nitrogen at reflux for 43 hours during which the temperature increased to 180° C. The mixture was cooled, hydrolyzed by addition of water, treated with concentrated HCl to dissolve solids, and extracted with ether. The ether extracts were dried over magnesium sulfate, filtered, and concentrated on a rotary flash evaporator. GC analysis of the concentrate indicated only two major components, 5.9 g of 4-chlorophenol and 8.1 g of 2-methylthio-4-chlorophenol (62% yield).
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15 g
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8 mL
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7.1 g
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5.9 g
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zirconium
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of para-chlorophenol (100 grams, 0.78 moles) and cyclohexane (50 ml) was distilled free of cyclohexane to remove any residual water in the para-chlorophenol. The para-chlorophenol was heated at 160° to 180° C. and aluminum turnings (1.5 grams, 0.06 moles) were slowly added. After cessation of hydrogen evolution, methyldisulfide (46 ml) was added to the mixture and heated at reflux (ca. 152° C.) overnight. The temperature was then increased to 180° C. for 2 additional hours. The mixture was hydrolyzed by the addition of ⟦b⟧ 1N HCl, extracted with diethyl ether and dried over sodium sulfate. Concentration and distillation through a packed column gave, after removal of the para-chlorophenol, 52.25 grams of 4-chloro-2-(methylthio)-phenol product. The result was confirmed by NMR analysis, the overall yield being 55 percent.
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100 g
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50 mL
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1.5 g
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46 mL
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